

physical and chemical properties of Dihexyl phthalate-3,4,5,6-d4

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Compound of Interest

Compound Name: Dihexyl phthalate-3,4,5,6-d4

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In-Depth Technical Guide: Dihexyl Phthalate-3,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological activities of **Dihexyl phthalate-3,4,5,6-d4**. This deuterated analog of Dihexyl phthalate serves as a crucial analytical standard for its quantification in various matrices.

Core Physical and Chemical Properties

Dihexyl phthalate-3,4,5,6-d4 is a stable, isotopically labeled form of Dihexyl phthalate. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods. While specific experimental data for the neat deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of Dihexyl Phthalate and its Deuterated Analog

Property	Dihexyl phthalate-3,4,5,6-d4	Di-n-hexyl phthalate (for comparison)
Molecular Formula	C ₂₀ D ₄ H ₂₆ O ₄ [1]	C ₂₀ H ₃₀ O ₄ [2]
Molecular Weight	338.47 g/mol [1]	334.45 g/mol [3]
CAS Number	1015854-55-3[1]	84-75-3[3]
Appearance	Assumed to be a clear, oily liquid	Clear, oily liquid[3] or Yellow-brown oily viscous liquid[2]
Melting Point	Data not available for neat compound. A solution in n-Hexane has a reported melting point of -95 °C, which is characteristic of the solvent.[4]	-58 °C[3]
Boiling Point	Data not available for neat compound. A solution in n-Hexane has a reported boiling point of 68-70 °C, which is characteristic of the solvent.[4]	185-187 °C at 0.5 mmHg[3]
Solubility	Soluble in organic solvents such as chloroform and methanol.[3]	Soluble in water (0.24 mg/L). [3]
Purity	Typically available with ≥99 atom % D and ≥98% chemical purity.[5]	Not applicable

Experimental Protocols

Synthesis and Purification

A general and efficient synthetic route for deuterium-labeled phthalate esters has been described, which can be adapted for **Dihexyl phthalate-3,4,5,6-d4**. The process starts from a readily available deuterated starting material.[6]

General Synthesis Steps:

- **Esterification:** The synthesis typically involves the esterification of a deuterated phthalic anhydride precursor with hexanol.^[7] The reaction can be catalyzed by an acid, such as sulfuric acid or a solid acid catalyst.^{[8][9]}
- **Reaction Monitoring:** The progress of the esterification is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is typically neutralized, and the organic layer is separated.
- **Purification:** Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Common purification techniques for organic compounds include:
 - **Column Chromatography:** This is a standard method for separating organic compounds based on their polarity. A silica gel stationary phase and a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) are typically employed.^[10]
 - **Distillation:** For liquid products, vacuum distillation can be used for purification, especially if the compound is sensitive to high temperatures.^[11]
 - **Recrystallization:** If the compound is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.^[11]

Analytical Verification:

The chemical and isotopic purity of the final product is confirmed using a combination of analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the chemical structure and the positions of the deuterium labels.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment.

Analytical Application: Quantification of Dihexyl Phthalate

Dihexyl phthalate-3,4,5,6-d4 is primarily used as an internal standard in quantitative analysis of dihexyl phthalate in various samples, such as environmental matrices, food products, and biological fluids. The standard analytical workflow involves isotope dilution mass spectrometry.

Workflow for Quantification:

- **Sample Preparation:** A known amount of the deuterated internal standard (**Dihexyl phthalate-3,4,5,6-d4**) is spiked into the sample.
- **Extraction:** The phthalates are extracted from the sample matrix using a suitable solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
- **Analysis by GC-MS or LC-MS:** The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument is operated in a mode that allows for the simultaneous detection of the native analyte and the deuterated internal standard.
- **Quantification:** The concentration of the native dihexyl phthalate in the sample is calculated by comparing the peak area of the native analyte to the peak area of the known amount of the deuterated internal standard. This method corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate and precise results.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Dihexyl phthalate-3,4,5,6-d4** are not available, it is expected to have a toxicological profile similar to its non-deuterated counterpart. Phthalates, as a class of compounds, are known endocrine disruptors that can interfere with hormonal signaling and have been linked to various adverse health effects.^{[12][13]} The biological effects of phthalates are often mediated through their interaction with nuclear receptors and modulation of key signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPAR) Signaling

Phthalate monoesters, the primary metabolites of phthalate diesters, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation.^{[14][15][16]}

- PPAR α Activation: Activation of PPAR α in the liver is associated with the regulation of genes involved in fatty acid oxidation.[15][16]
- PPAR γ Activation: Activation of PPAR γ is a key step in adipocyte differentiation.[14][17]

The interaction of phthalates with PPARs can disrupt normal lipid homeostasis and contribute to metabolic disorders.



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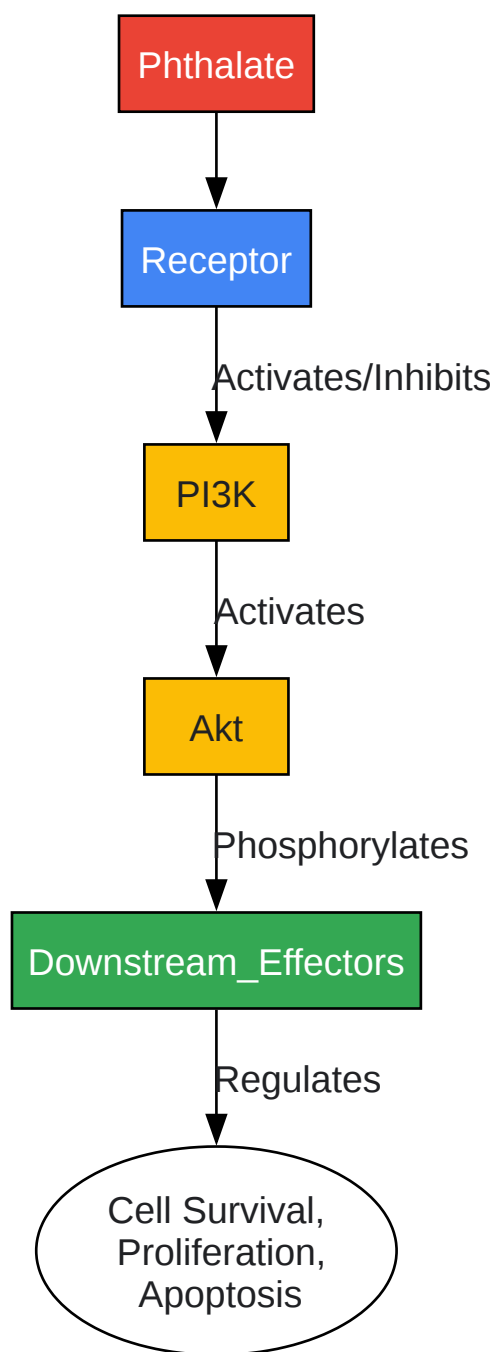
Phthalate interaction with PPAR signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies have shown that phthalates can modulate this pathway, leading to various cellular responses, including apoptosis.[1][18][19][20]

- Inhibition of PI3K/Akt: In some cell types, phthalates have been shown to inhibit the PI3K/Akt pathway, leading to increased apoptosis.[21]
- Activation of PI3K/Akt: In other contexts, phthalate exposure has been linked to the activation of this pathway, potentially promoting cell proliferation.[1]

The dysregulation of the PI3K/Akt pathway by phthalates can have significant implications for cellular health and disease development.

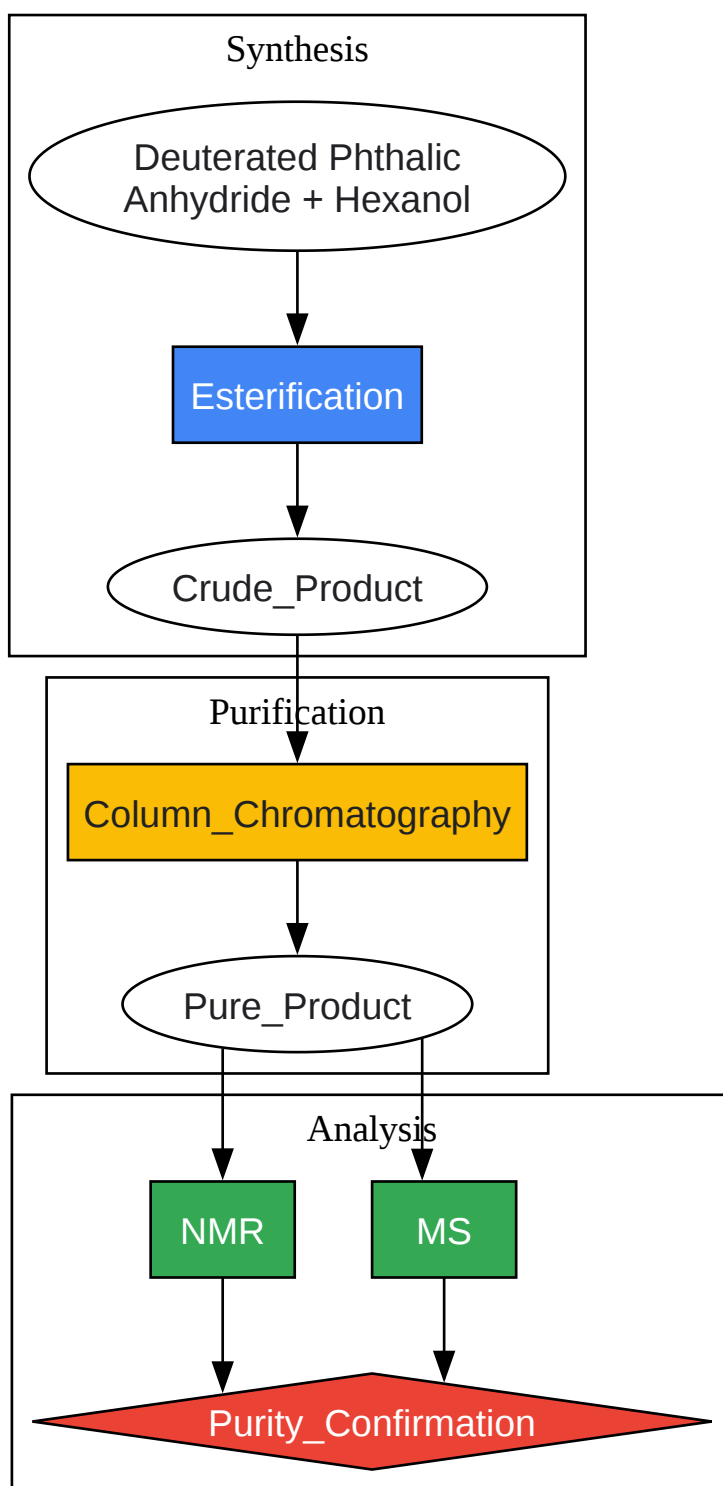


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Modulation of the PI3K/Akt signaling pathway by phthalates.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of **Diethyl phthalate-3,4,5,6-d4**.



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General workflow for synthesis and analysis.

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